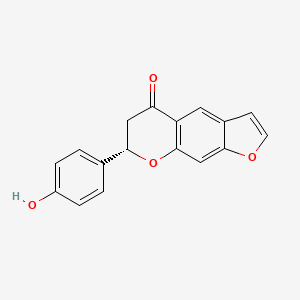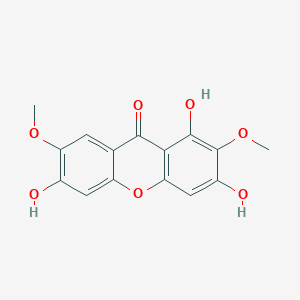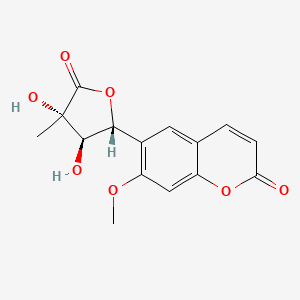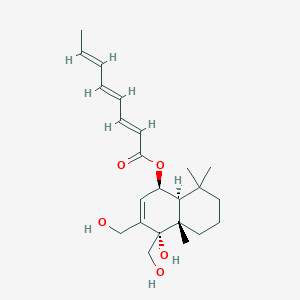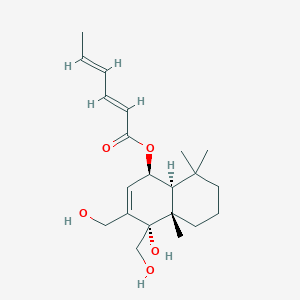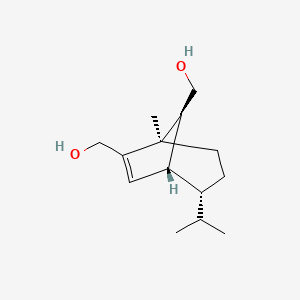
PtdIns-(3,4)-P2 (1,2-dipalmitoyl) (sodium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The phosphatidylinositols (PtdIns) phosphates represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns is phosphorylated to mono- (PtdIns-P; PIP), di- (PtdIns-P2; PIP2) and triphosphates (PtdIns-P3; PIP3). Hydrolysis of PIP2 by PI-specific phospholipase C generates IP3 and diacylglycerol (DAG). The DAG and IP3 produced by this reaction are part of a complex biochemical and signal transduction cascade that is at the frontier of scientific research today.
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Metabolically Stabilized Analogs : PtdIns(3,4,5)P(3) and its analogs have demonstrated long-lived agonist activity for cellular events mediated by this phosphoinositide. An efficient method for the total asymmetric synthesis of the trisphosphorothioate (PT) analog of PtdIns(3,4,5)P(3) has been developed, with implications for insulin activation and sodium transport in cells (Honglu Zhang et al., 2008).
Cellular Signaling and Regulation
- Role in Cell Motility : Phosphoinositide 3-kinase, through its lipid product PtdIns-3,4,5-P3, has been found to increase the motility of NIH 3T3 cells. This suggests a direct role of the lipid products of phosphoinositide 3-kinase in initiating cellular motility via protein kinase C activation (M. Derman et al., 1997).
- Regulation of Various Cellular Processes : PtdIns 4,5-P2, a membrane phospholipid, is involved in regulating cytoskeleton organization, vesicular trafficking, and platelet activation. It acts both as a substrate for lipid kinases and phosphatases and directly interacts with proteins, playing a significant role in cell biology (A. Toker, 1998).
Molecular Interactions and Function
- Intracellular Distribution Observation : An electron microscopic method was developed to observe the distribution of PtdIns(3,4)P2, revealing its roles in signal transduction, endocytosis, and cell migration. This method allows the definition of PtdIns(3,4)P2 distribution at a high spatial resolution, aiding in understanding its physiological functions (Sharmin Aktar et al., 2017).
Implications in Cellular Physiology
- Involvement in Synaptic Vesicle Exocytosis : Decreased levels of PtdIns(4,5)P2 in the brain and impairment in its synthesis in nerve terminals were associated with early postnatal lethality and synaptic defects in mice. This highlights the critical role of PtdIns(4,5)P2 synthesis in regulating multiple steps of the synaptic vesicle cycle (G. D. Paolo et al., 2004).
Interaction with Proteins
- Activation of Inwardly Rectifying K+ Channels : Direct interactions of PtdIns(4,5)P2 with inwardly rectifying potassium channels have been observed, with varying strengths depending on the channel type. This provides insights into how different gating mechanisms of these channels support their physiological roles (Hailin Zhang et al., 1999).
Propriétés
Formule moléculaire |
C41H78O19P3 · 3Na |
|---|---|
Poids moléculaire |
1036.9 |
InChI |
InChI=1S/C41H81O19P3.3Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)55-31-33(57-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-56-63(53,54)60-39-36(44)37(45)40(58-61(47,48)49)41(38(39)46)59-62(50,51)52;;;/h33,36-41,44-46H,3-32H2,1-2H3,(H,53,54 |
Clé InChI |
STJBVCQNLFXTFJ-AAOIFZENSA-K |
SMILES |
CCCCCCCCCCCCCCCC(OC[C@H](COP(O[C@@H]1[C@H](O)[C@H](OP([O-])(O)=O)[C@@H](OP([O-])(O)=O)[C@H](O)[C@H]1O)([O-])=O)OC(CCCCCCCCCCCCCCC)=O)=O.[Na+].[Na+].[Na+] |
Synonymes |
DPPI-3,4-P2; Phosphatidylinositol-3,4-diphosphate C-16 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



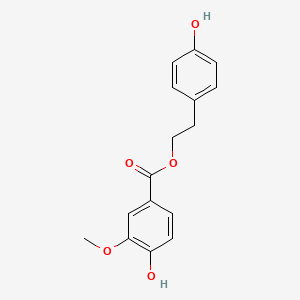
![(2S,3R,4S,5S,6R)-2-[4-[[(3S,4R,5S)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1163482.png)
